

Moroxydine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Moroxydine hydrochloride

Cat. No.: B8553226

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moroxydine hydrochloride is a synthetic biguanide derivative with a history of use as an antiviral agent.^{[1][2]} Developed in the 1950s, it has demonstrated a broad spectrum of activity against both DNA and RNA viruses, including influenza virus, herpes simplex virus (HSV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).^{[3][4][5]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **moroxydine hydrochloride**, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

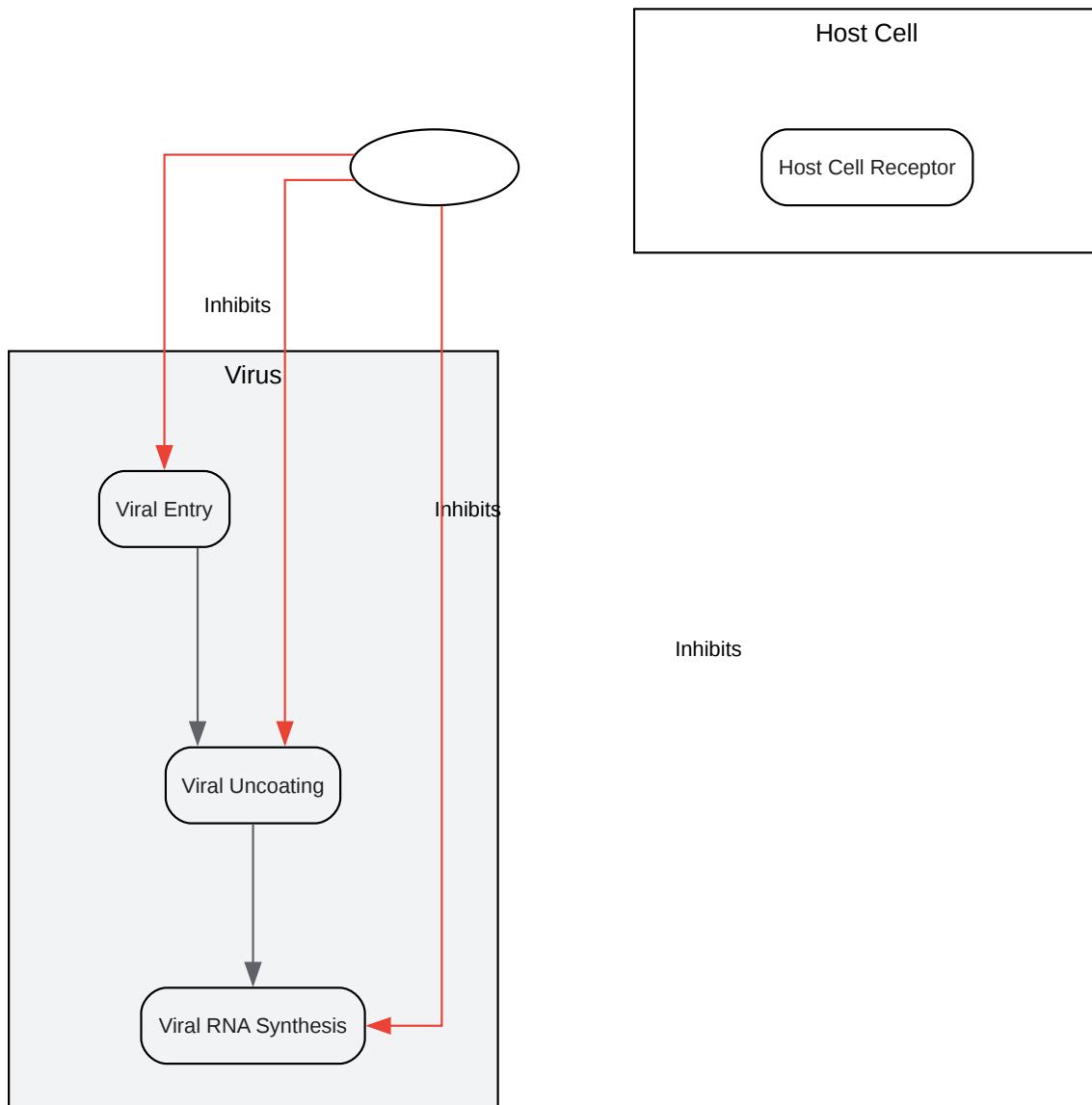
Moroxydine hydrochloride, also known as N-(aminoiminomethyl)-4-morpholinecarboximidamide monohydrochloride or ABOB, is a heterocyclic biguanide.^{[3][6]} Its chemical structure is characterized by a morpholine ring linked to a biguanide moiety.

Table 1: Chemical and Physical Properties of **Moroxydine Hydrochloride**

Property	Value	References
IUPAC Name	N-(diaminomethylidene)morpholine-4-carboximidamide;hydrochloride	[7]
Synonyms	Moroxydine HCl, ABOB, Flumidin, Virugon	[8]
CAS Number	3160-91-6	[3]
Molecular Formula	C ₆ H ₁₄ ClN ₅ O	[7]
Molecular Weight	207.66 g/mol	[6][7]
Appearance	White to almost white crystalline powder	
Melting Point	211-214 °C	
Solubility	DMSO: ~50 mg/mL Water: Soluble Ethanol: Sparingly soluble	[6]
SMILES	C1COCCN1C(=N)N=C(N)N.CI	
InChI	InChI=1S/C6H13N5O.CI ^H /c7-5(8)10-6(9)11-1-3-12-4-2-11;/h1-4H2,(H5,7,8,9,10);1H	[3]

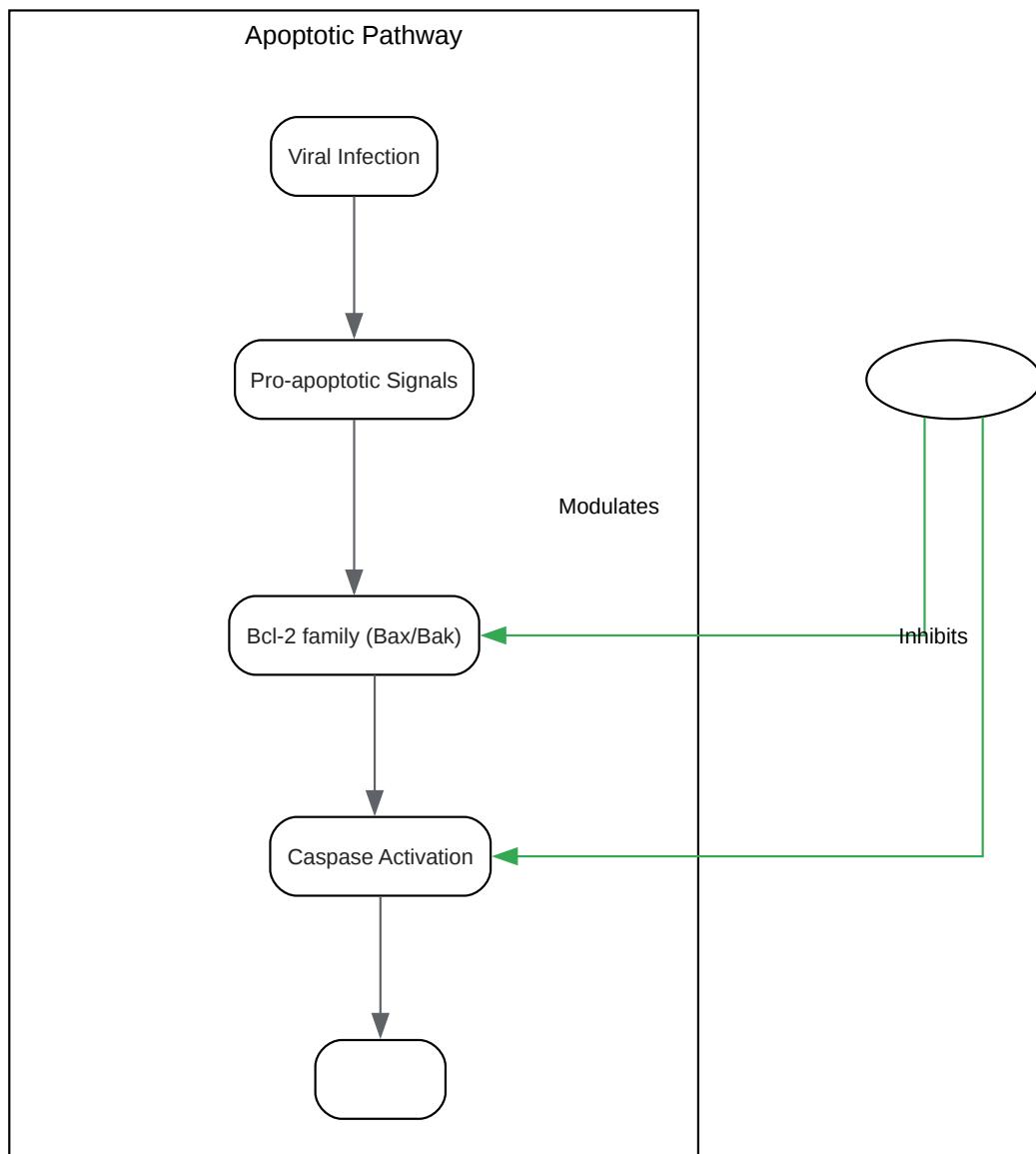
Mechanism of Action

The antiviral activity of **moroxydine hydrochloride** is multifaceted, primarily targeting the inhibition of viral replication.[2][9] Its proposed mechanisms of action include:


- Inhibition of Viral Entry and Uncoating: **Moroxydine hydrochloride** is believed to interfere with the initial stages of viral infection by preventing the virus from entering host cells and subsequently uncoating its genetic material.[1][2] This may involve interactions with viral envelope proteins or host cell receptors.

- Inhibition of Viral RNA Synthesis: The compound has been shown to inhibit viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses.[9] By targeting this enzyme, **moroxydine hydrochloride** effectively halts the synthesis of new viral genomes.
- Modulation of Host Cell Apoptosis: **Moroxydine hydrochloride** can suppress virus-induced apoptosis. It has been observed to reduce the activity of caspases and modulate the expression of Bcl-2 family proteins, thereby protecting host cells from premature death and limiting viral spread.[3]

Signaling Pathway Diagrams


The following diagrams illustrate the proposed mechanisms of action of **moroxydine hydrochloride**.

Viral Replication Inhibition by Moroxydine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Inhibition of key stages in the viral replication cycle.

Modulation of Apoptosis by Moroxydine Hydrochloride

[Click to download full resolution via product page](#)

Caption: Modulation of the host cell's apoptotic pathway.

Experimental Data

In Vitro Antiviral Activity

Table 2: In Vitro Antiviral Activity of **Moroxydine Hydrochloride**

Virus	Cell Line	Assay	Endpoint	Value	Reference
Grass Carp Reovirus (GCRV)	CIK	Cytopathic Effect (CPE) Inhibition	IC ₅₀	6.3 µg/mL	[3]

Pharmacokinetic Properties

A study in gibel carp provided the following pharmacokinetic data after a single oral administration of 10 mg/kg **moroxydine hydrochloride**.

Table 3: Pharmacokinetic Parameters of **Moroxydine Hydrochloride** in Gibel Carp

Parameter	25°C	Reference
T _{1/2} abs (h)	2.02	[3]
T _{1/2} el (h)	4.22	[3]
T _{max} (h)	-	
C _{max} (µg/mL)	-	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Determination of IC₅₀ by Plaque Reduction Assay

This protocol is a standard method for evaluating the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

Materials:

- Confluent monolayer of susceptible host cells in 6-well plates

- Virus stock of known titer
- **Moroxydine hydrochloride** stock solution (e.g., in DMSO)
- Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
- Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% low-melting-point agarose)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
- Compound Dilution: Prepare serial dilutions of **moroxydine hydrochloride** in cell culture medium.
- Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well).
- Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of **moroxydine hydrochloride** or a vehicle control.
- Overlay: After 2 hours of incubation with the compound, remove the medium and overlay the cells with the overlay medium.
- Incubation: Incubate the plates at the optimal temperature for the virus until plaques are visible (typically 2-3 days).
- Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
- Plaque Counting: Wash the plates with water and count the number of plaques in each well.

- **IC₅₀ Calculation:** The percentage of plaque inhibition is calculated as: $[1 - (\text{average plaques in treated wells} / \text{average plaques in control wells})] \times 100$. The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of **moroxydine hydrochloride** on host cells.

Materials:

- Host cells in a 96-well plate
- **Moroxydine hydrochloride** stock solution
- Cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- **Treatment:** Treat the cells with serial dilutions of **moroxydine hydrochloride** and a vehicle control.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **CC₅₀ Calculation:** The percentage of cell viability is calculated as: (absorbance of treated cells / absorbance of control cells) x 100. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

Moroxydine hydrochloride is a broad-spectrum antiviral agent with a well-defined chemical structure and multiple mechanisms of action that inhibit viral replication and modulate host cell responses. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its specific molecular targets and its efficacy in various viral infection models is warranted to fully elucidate its clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. What is Moroxydine Hydrochloride used for? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. Moroxydine hydrochloride | Antiviral | Influenza Virus | TargetMol [targetmol.com]
- 7. Moroxydine hydrochloride | C6H14ClN5O | CID 76621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. What is the mechanism of Moroxydine Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Moroxydine Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8553226#moroxydine-hydrochloride-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com